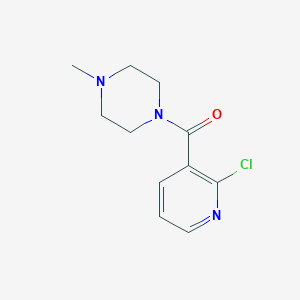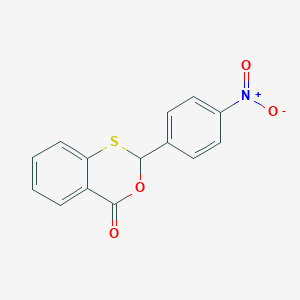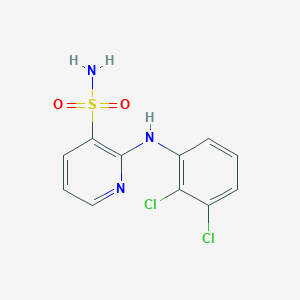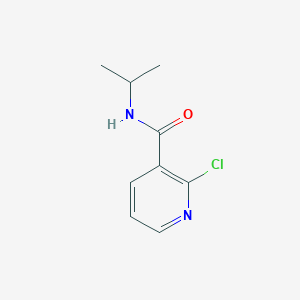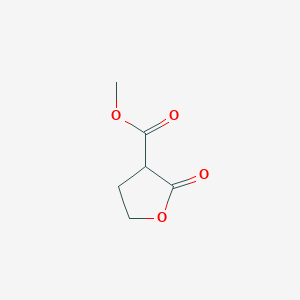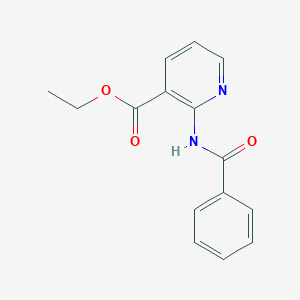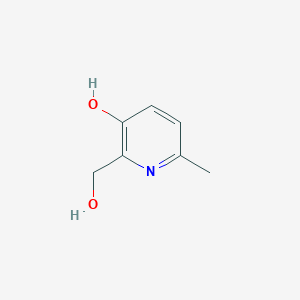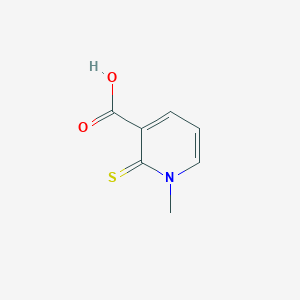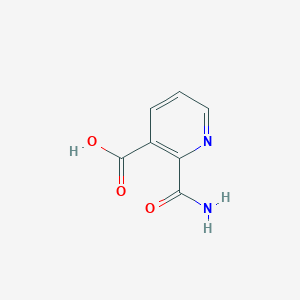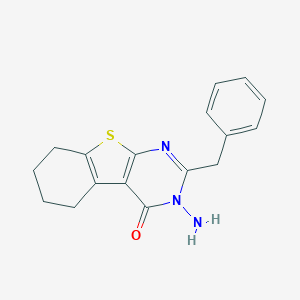
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This molecule exhibits a unique structural and chemical profile that makes it a promising candidate for the development of new therapeutic agents. In
Mechanism Of Action
The mechanism of action of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have antimicrobial activity against a range of bacterial and fungal pathogens.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- in lab experiments is its broad range of pharmacological activities. This compound has been shown to exhibit activity against a range of diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)-. One area of interest is the development of new therapeutic agents based on this compound. Researchers may investigate the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, researchers may investigate the use of this compound in combination with other drugs to enhance its therapeutic efficacy.
Another area of interest is the investigation of the mechanism of action of this compound. Researchers may use molecular modeling and docking studies to identify potential targets of this compound. Additionally, researchers may investigate the downstream effects of this compound on cellular signaling pathways to gain a better understanding of its pharmacological activities.
Conclusion:
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- is a promising compound with a broad range of pharmacological activities. Its unique structural and chemical profile make it a promising candidate for drug discovery and development. While there are still many questions to be answered about the mechanism of action of this compound, its potential applications in the treatment of a range of diseases make it an exciting area of research for the future.
Synthesis Methods
The synthesis of Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- involves the reaction of 2-aminobenzothiophene with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This method has been optimized to produce a high yield of the compound with good purity.
Scientific Research Applications
Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
120354-24-7 |
|---|---|
Product Name |
(1)Benzothieno(2,3-d)pyrimidin-4(3H)-one, 5,6,7,8-tetrahydro-3-amino-2-(phenylmethyl)- |
Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-amino-2-benzyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H17N3OS/c18-20-14(10-11-6-2-1-3-7-11)19-16-15(17(20)21)12-8-4-5-9-13(12)22-16/h1-3,6-7H,4-5,8-10,18H2 |
InChI Key |
PDRJMGLVHBUVFN-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)N)CC4=CC=CC=C4 |
Other CAS RN |
120354-24-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





